Product packaging for (N-Piperidinomethyl)-2-chroman(Cat. No.:CAS No. 99290-94-5)

(N-Piperidinomethyl)-2-chroman

Cat. No.: B1216757
CAS No.: 99290-94-5
M. Wt: 231.33 g/mol
InChI Key: RDJLIBMVLWBMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-Piperidinomethyl)-2-chroman is a synthetic organic compound designed for research and development applications. It features a hybrid structure combining a chroman (benzodihydropyran) moiety with a piperidine methyl group . The chroman scaffold is a privileged structure in medicinal chemistry and is found in various biologically active molecules and natural products . The piperidine ring is one of the most significant heterocycles in pharmaceutical sciences, serving as a fundamental building block in the synthesis of numerous therapeutic agents . Compounds containing piperidine subunits are present in more than twenty classes of pharmaceuticals, highlighting their immense value in drug discovery . The integration of these two systems into a single molecule makes this compound a valuable intermediate for researchers exploring new chemical entities. Potential research applications include its use as a precursor in the synthesis of more complex molecules, in the development of structure-activity relationships (SAR), and in the investigation of novel pharmacologically active compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO B1216757 (N-Piperidinomethyl)-2-chroman CAS No. 99290-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99290-94-5

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-2-ylmethyl)piperidine

InChI

InChI=1S/C15H21NO/c1-4-10-16(11-5-1)12-14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-7,14H,1,4-5,8-12H2

InChI Key

RDJLIBMVLWBMKX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2CCC3=CC=CC=C3O2

Canonical SMILES

C1CCN(CC1)CC2CCC3=CC=CC=C3O2

Synonyms

(N-piperidinomethyl)-2-chroman
PPMC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for N Piperidinomethyl 2 Chroman

De Novo Synthetic Routes for the (N-Piperidinomethyl)-2-chroman Framework

The de novo synthesis of the this compound framework involves the construction of the chroman ring system itself, followed by or concurrent with the introduction of the piperidinomethyl group. These synthetic routes often rely on multi-step sequences that allow for the careful assembly of the target molecule from simpler, readily available starting materials.

Multi-Step Synthesis Strategies and Reaction Sequence Optimization

Multi-step syntheses are fundamental to constructing the this compound skeleton. A common approach involves the initial formation of a chroman ring, which is then functionalized. For instance, a classic strategy begins with the synthesis of a chroman-2-carboxylic acid derivative. researchgate.netgoogle.com This can be achieved through various methods, including the reaction of a phenol (B47542) with an appropriate three-carbon component to form the pyran ring. Subsequent reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), sets the stage for nucleophilic substitution by piperidine (B6355638) to yield the final product.

Another versatile strategy involves the Mannich reaction, a powerful tool for C-C bond formation and the introduction of aminoalkyl groups. nih.govjofamericanscience.org In the context of this compound synthesis, a chroman derivative with an active methylene (B1212753) group could potentially react with formaldehyde (B43269) and piperidine to introduce the desired substituent. researchgate.net The optimization of such sequences involves careful selection of reagents, reaction conditions (temperature, solvent, catalysts), and protecting group strategies to maximize yields and minimize side reactions.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient alternative to traditional multi-step synthesis. acs.orgacs.org A hypothetical domino approach to this compound could involve the reaction of a suitably substituted phenol with a reactant containing both the elements for the pyran ring and the piperidinomethyl side chain, all brought together in a cascade of intramolecular reactions.

Key Precursors and Intermediate Derivatization in this compound Synthesis

The selection of appropriate precursors is critical for the successful synthesis of this compound. Key starting materials often include substituted phenols and various three-carbon building blocks to construct the chroman core. For instance, 2-hydroxyacetophenone (B1195853) and substituted benzaldehydes can be used to synthesize chromone (B188151) intermediates, which can then be further elaborated. nih.gov

The derivatization of intermediates plays a crucial role in the synthetic pathway. A pivotal intermediate is 2-hydroxymethylchroman. This alcohol can be prepared by the reduction of chroman-2-carboxylic acid or its esters. Once formed, the hydroxyl group is an excellent handle for further functionalization. It can be converted into a variety of leaving groups, such as tosylates, mesylates, or halides, to facilitate the subsequent nucleophilic substitution with piperidine.

An alternative approach involves the direct reaction of chromanmethyl compounds with piperidine. google.com This highlights the importance of intermediates that already possess the C1-linker between the chroman ring and the eventual piperidine nitrogen. The table below outlines some key precursors and the transformations they undergo.

PrecursorTransformationReagents/ConditionsIntermediate/Product
Chroman-2-carboxylic acidReductionLiAlH₄ or other reducing agents2-Hydroxymethylchroman
2-HydroxymethylchromanTosylationTsCl, pyridine2-(Tosyloxymethyl)chroman
2-(Tosyloxymethyl)chromanNucleophilic SubstitutionPiperidineThis compound
ChromanMannich-type reactionFormaldehyde, PiperidineThis compound (hypothetical)
2-IodophenolCyclocarbonylative Sonogashira CouplingAryl alkynes, CO, Pd catalystChromone derivative

Targeted Functionalization and Derivatization of this compound

Once the basic this compound framework is established, further modifications can be made to either the chroman ring system or the piperidine moiety. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Regioselective and Stereoselective Synthetic Approaches

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For this compound, the key stereocenter is at the C2 position of the chroman ring. Enantioselective synthesis can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govrsc.orgnih.gov For example, the use of a chiral pool-derived starting material, such as an enantiomerically pure epoxide, can lead to the formation of a single enantiomer of the final product. nih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. acs.orgrsc.org Chiral organocatalysts, such as cinchona alkaloids, can be used to catalyze reactions that create the chiral center at C2 with high enantioselectivity. rsc.org Stereoselective reductions of a ketone at the C2 position or stereoselective cyclization reactions are also viable strategies.

Regioselectivity becomes important when considering substitutions on the aromatic part of the chroman ring or on the piperidine ring. The inherent directing effects of the substituents on the aromatic ring will guide the position of further electrophilic aromatic substitution reactions.

Introduction of Diverse Chemical Functionalities onto the Chroman and Piperidine Rings

A wide range of chemical functionalities can be introduced onto both the chroman and piperidine rings to create a library of analogs. The aromatic ring of the chroman moiety can be functionalized using standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. researchgate.net These newly introduced groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated or used in coupling reactions.

The piperidine ring also offers opportunities for derivatization. If a secondary amine (piperidine itself) is used in the initial synthesis, the resulting nitrogen can be further alkylated or acylated. Alternatively, substituted piperidines can be used in the initial nucleophilic substitution step to introduce functionality directly. mdpi.com The table below summarizes some potential derivatization reactions.

Ring SystemReaction TypeExample ReagentsPotential Functional Groups
Chroman (Aromatic)NitrationHNO₃, H₂SO₄-NO₂
Chroman (Aromatic)HalogenationBr₂, FeBr₃-Br
Chroman (Aromatic)Friedel-Crafts AcylationAcyl chloride, AlCl₃-C(O)R
PiperidineN-AlkylationAlkyl halide, baseN-Alkyl
PiperidineN-AcylationAcyl chloride, baseN-Acyl

Advanced Structural Characterization and Conformational Analysis of N Piperidinomethyl 2 Chroman

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules in solution. For (N-Piperidinomethyl)-2-chroman, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's conformation.

While specific experimental data for this compound is not publicly available, a hypothetical but representative set of NMR data can be proposed based on the known chemical shift ranges for chroman and piperidine (B6355638) moieties.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Proton and Carbon Assignment

The complete assignment of proton and carbon signals is the first step in a detailed structural analysis. This is achieved through a suite of 2D NMR experiments.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, typically over two to three bonds. For this compound, COSY would be instrumental in identifying the spin systems of the chroman and piperidine rings. For instance, the correlation between the proton at C2 (H2) and the methylene (B1212753) protons at C3 (H3a, H3b) would be clearly visible, as would the correlations within the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By aligning the ¹H and ¹³C spectra, each CH, CH₂, and CH₃ group can be definitively assigned.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methylene protons of the piperidinomethyl group to the C2 carbon of the chroman ring, confirming the connectivity between the two heterocyclic systems.

A hypothetical table of ¹H and ¹³C NMR assignments for this compound is presented below. The chemical shifts are estimated based on known values for similar structures.

PositionHypothetical ¹³C Chemical Shift (δ, ppm)Hypothetical ¹H Chemical Shift (δ, ppm)Multiplicity
275.24.10m
324.51.95, 2.10m
429.82.80, 2.95m
4a121.5--
5127.37.10d
6120.86.85t
7129.57.15t
8116.96.80d
8a154.2--
1' (CH₂)60.52.60, 2.75m
2', 6' (Piperidine)54.82.45m
3', 5' (Piperidine)26.01.60m
4' (Piperidine)24.11.45m

Disclaimer: The data in this table is hypothetical and serves as a representative example for educational purposes. Actual experimental values may differ.

NOESY and ROESY for Proximity-Based Stereochemical Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are in close proximity, typically within 5 Å. nist.gov These experiments are essential for determining the stereochemistry and preferred conformation of a molecule.

For this compound, the key stereochemical feature is the configuration at the C2 chiral center. In 2-substituted chromans, the dihydropyran ring typically adopts a half-chair conformation, with the substituent at C2 preferentially occupying the equatorial position to minimize steric hindrance. researchgate.net

A NOESY or ROESY spectrum would be expected to show a strong correlation between the proton at C2 (H2) and one of the axial protons at C3 and C4. Furthermore, the spatial relationship between the piperidinomethyl side chain and the chroman ring system can be probed. For instance, correlations between the methylene protons of the side chain and protons on the chroman ring would reveal the preferred orientation of the side chain.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound

Obtaining a single crystal of this compound suitable for X-ray diffraction would yield a wealth of structural information. The analysis would confirm the half-chair conformation of the dihydropyran ring and the equatorial orientation of the piperidinomethyl substituent. It would also provide precise measurements of all bond lengths and angles, offering insights into any strain or electronic effects within the molecule.

Below is a hypothetical table of crystallographic data for this compound, based on common values for organic compounds.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1280
Z4

Disclaimer: The data in this table is hypothetical and for illustrative purposes. Actual crystallographic data can only be obtained through experimental analysis.

Analysis of Intermolecular Interactions and Crystal Lattice Dynamics

The crystal packing of this compound would be determined by a combination of intermolecular forces, such as van der Waals interactions and potentially weak C-H···π interactions between the aromatic ring of one molecule and the aliphatic protons of a neighboring molecule. The nitrogen atom of the piperidine ring could also act as a hydrogen bond acceptor if co-crystallized with a suitable donor. Understanding these interactions is crucial for predicting the material properties of the crystalline solid.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, C₁₅H₂₁NO. Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation and elucidate the structure.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, leading to the formation of a stable iminium ion.

Cleavage of the bond between the chroman C2 carbon and the methylene group of the side chain.

Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring of the chroman moiety.

A hypothetical table of major fragments and their mass-to-charge ratios (m/z) is provided below.

Fragment IonProposed StructureHypothetical m/z
[M]⁺C₁₅H₂₁NO⁺231
[M - C₅H₁₀N]⁺C₁₀H₉O⁺145
[C₅H₁₀N-CH₂]⁺C₆H₁₂N⁺98
[Chroman]⁺C₉H₁₀O⁺134

Disclaimer: The fragmentation pathway and m/z values in this table are proposed based on general principles of mass spectrometry and are not from experimental data for this specific compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. unt.edufrontiersin.org In a typical experiment involving this compound, the protonated molecule [M+H]⁺ is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. frontiersin.org

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, the primary fragmentation pathways would likely involve the piperidine and chroman moieties. Key fragmentation events for chromene and piperidine derivatives often include:

Cleavage of the C-N bond between the chroman methyl group and the piperidine nitrogen, leading to the formation of a stable piperidinomethyl cation or a chroman-methyl radical/cation.

Ring-opening of the chroman moiety , a characteristic fragmentation for chromenes, which can be followed by the loss of small neutral molecules. uminho.ptnih.govnih.gov

Fragmentation of the piperidine ring , typically involving the loss of ethylene (B1197577) or other small hydrocarbon fragments.

The resulting fragment ions are detected, and their mass-to-charge ratios provide definitive structural information.

Table 1: Plausible MS/MS Fragmentation Data for [C₁₅H₂₁NO + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Probable Neutral Loss Inferred Structural Fragment
232.17 148.08 C₅H₁₀N Chroman-methyl cation
232.17 98.10 C₉H₉O Piperidinomethyl cation
232.17 131.05 C₅H₁₃N Benzopyrylium ion
148.08 119.05 CO Phenylallyl cation

Note: This table represents hypothetical fragmentation data based on known fragmentation patterns of related structures. Specific experimental data for this compound is not widely published.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Verification

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous verification of its elemental formula. measurlabs.comalgimed.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places. units.it This high accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. spectroscopyonline.com

For this compound, the molecular formula is C₁₅H₂₁NO. nih.gov HRMS analysis would measure the mass of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated theoretical mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₂₁NO
Theoretical Monoisotopic Mass 231.1623 Da
Calculated Mass of [M+H]⁺ 232.1696 Da
Observed Mass of [M+H]⁺ 232.1695 Da (Example)

Source: Theoretical mass computed from the molecular formula. nih.gov The observed mass is an example value typical for modern HRMS instruments.

The excellent agreement between the observed and calculated exact mass provides high confidence in the assigned molecular formula of C₁₅H₂₁NO.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral)

The structure of this compound contains a stereocenter at the C2 position of the dihydropyran ring of the chroman system. This makes the molecule chiral, meaning it exists as a pair of enantiomers (R and S forms).

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. pageplace.decas.cz These methods measure the differential absorption or rotation of left and right circularly polarized light. mertenlab.de The resulting spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum to one predicted by quantum-chemical calculations for a known configuration (e.g., the R-enantiomer).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

For this compound, the key functional groups include the aromatic ring, the aliphatic C-H bonds of the chroman and piperidine rings, the aryl ether C-O-C linkage, and the tertiary amine C-N bond.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (CH₂) Stretching 2950 - 2850
C=C (Aromatic) Stretching 1600 - 1450
C-O-C (Aryl Ether) Asymmetric Stretching 1270 - 1200
C-N (Tertiary Amine) Stretching 1250 - 1020

Note: This table presents expected frequency ranges based on standard vibrational spectroscopy correlation charts. spectroscopyonline.com Specific peak positions would be determined from an experimental spectrum.

The FTIR and Raman spectra would confirm the presence of these groups and provide a unique fingerprint for the identification and quality control of the compound.

Dynamic Conformational Analysis and Interconversion Processes of this compound

The this compound molecule is not static; its constituent rings undergo dynamic conformational changes. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, due to the nitrogen atom, it can undergo ring inversion, interconverting between two chair forms. The substituent at the nitrogen can influence the rate and equilibrium of this process. nih.govnih.gov

Similarly, the dihydropyran ring of the chroman moiety is non-planar and exists in a dynamic equilibrium between different conformers, most commonly half-chair or sofa forms. The linkage between the two ring systems introduces additional rotational freedom around the C-C and C-N single bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, is a primary tool for studying these dynamic processes. copernicus.org By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for bond rotations and ring inversions and to identify the preferred conformation in solution. ut.ee Computational modeling is also frequently used to map the potential energy surface and understand the relative stabilities of different conformers. d-nb.infoethz.ch A detailed conformational analysis would reveal the molecule's preferred three-dimensional shape, which is often crucial for its interactions with other molecules.

Theoretical and Computational Investigations of N Piperidinomethyl 2 Chroman

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling.

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of (N-Piperidinomethyl)-2-chroman. These computational methods provide insights into the molecule's stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Distribution.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations at a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, would be employed to optimize the molecular geometry and determine its ground state electronic properties. researchgate.net

The calculations would reveal key information about bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic sites of the molecule. researchgate.netmalayajournal.org In a typical chroman structure, the oxygen atom of the chroman ring and the nitrogen atom of the piperidine (B6355638) moiety are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions of lower electron density would represent sites prone to nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following data is illustrative and represents typical values expected from DFT calculations for a molecule of this nature, as specific experimental or computational data for this compound is not available in the cited literature.)

Parameter Value
Total Energy Illustrative value (e.g., -850 Hartrees)
Dipole Moment Illustrative value (e.g., 2.5 Debye)
Mulliken Atomic Charges
O (Chroman) Illustrative value (e.g., -0.6 e)
N (Piperidine) Illustrative value (e.g., -0.5 e)
C (Aromatic Ring) Illustrative value range (e.g., -0.1 to +0.2 e)
Key Bond Lengths (Å)
C-O (Chroman Ether) Illustrative value (e.g., 1.37 Å)

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. sphinxsai.com For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the piperidine nitrogen and the oxygen atom of the chroman ring. The LUMO, on the other hand, signifies the ability to accept electrons, reflecting its electrophilic nature. sphinxsai.com The LUMO would likely be distributed over the aromatic part of the chroman ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative FMO Properties for this compound (Note: This data is for illustrative purposes, based on general principles of FMO theory for similar heterocyclic compounds.)

Parameter Value
HOMO Energy Illustrative value (e.g., -6.5 eV)
LUMO Energy Illustrative value (e.g., -1.0 eV)
HOMO-LUMO Gap (ΔE) Illustrative value (e.g., 5.5 eV)
Global Electrophilicity Index (ω) Illustrative value (e.g., 1.5 eV)
Chemical Hardness (η) Illustrative value (e.g., 2.75 eV)

| Electronic Chemical Potential (μ) | Illustrative value (e.g., -3.75 eV) |

Molecular Dynamics Simulations for Conformational Landscape Exploration.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and interactions of this compound with its environment. aps.org

Solvation Effects on this compound Conformation and Dynamics.

The conformation and dynamics of this compound are significantly influenced by the solvent in which it is dissolved. MD simulations can model these solvation effects by explicitly including solvent molecules (e.g., water) in the simulation box. kashanu.ac.ir The interactions between the solute and solvent molecules, such as hydrogen bonding, affect the conformational preferences of the molecule. For instance, in a polar solvent, the piperidinomethyl group may adopt conformations that maximize its interaction with the solvent molecules. These simulations can track the trajectory of each atom over time, revealing how the solvent influences the rotational and vibrational motions within the molecule. nih.gov

Conformational Free Energy Landscapes and Transition Pathways.

By analyzing the trajectories from MD simulations, it is possible to construct a conformational free energy landscape. This landscape maps the different stable and metastable conformations of the molecule as a function of specific dihedral angles or other collective variables. The low-energy regions on this map correspond to the most probable conformations. The landscape also reveals the energy barriers between different conformations, allowing for the study of transition pathways and the kinetics of conformational changes. This information is crucial for understanding how the molecule might adopt specific shapes to interact with biological targets, for example.

Theoretical Studies on Reaction Mechanisms Involving this compound.

For instance, in a reaction involving nucleophilic substitution, computational methods can be used to model the approach of the nucleophile, the formation of a transition state, and the departure of the leaving group. researchgate.net DFT calculations can determine the energies of reactants, products, intermediates, and transition states along the reaction coordinate. smu.edu This allows for the calculation of activation energies, which are critical in determining the rate of the reaction and predicting the most favorable reaction pathway. researchgate.net For example, in the case of a Mannich base like this compound, theoretical studies could investigate its reactivity in various organic reactions, such as alkylation or reactions involving the aromatic ring. nih.gov

By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive theoretical understanding of the chemical and physical properties of this compound can be achieved.

Computational Elucidation of Intramolecular Cyclization Pathways.

Mannich bases, such as this compound, possess the structural motifs necessary for intramolecular cyclization reactions, which can be pivotal in the synthesis of more complex heterocyclic systems. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for exploring these potential reaction pathways without the need for empirical experimentation. acs.orgfrontiersin.org

A plausible, albeit hypothetical, intramolecular cyclization for this compound could involve the nucleophilic attack of a carbon atom on the electron-rich aromatic ring of the chroman moiety onto the methylene (B1212753) carbon attached to the piperidine nitrogen. This process would likely require activation, such as protonation of the piperidine nitrogen, to facilitate the departure of piperidine as a leaving group, generating a reactive benzylic carbocation intermediate that then undergoes cyclization.

Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the entire reaction coordinate can be mapped. ekb.egresearchgate.net This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction pathway. The geometry of the TS provides insight into the steric and electronic demands of the reaction.

Calculating Activation Energies (ΔE‡): Determining the energy barrier for the reaction. A lower activation energy suggests a more kinetically favorable pathway.

Different potential cyclization pathways, such as attack at various positions of the benzene (B151609) ring, could be compared. The simulated effects of different solvents can also be assessed using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence the stability of charged intermediates and transition states. mdpi.comscirp.org

Table 1: Hypothetical DFT Calculation of Activation Energies for Intramolecular Cyclization

PathwayAttacking PositionSimulated SolventCalculated Activation Energy (ΔE‡) (kJ/mol)Reaction Free Energy (ΔG) (kJ/mol)
Pathway AC6 of Chroman RingGas Phase185-25
Pathway BC8 of Chroman RingGas Phase195-18
Pathway CC6 of Chroman RingAcetonitrile (B52724) (PCM)170-35
Pathway DC8 of Chroman RingAcetonitrile (PCM)182-27

This table presents hypothetical data for illustrative purposes. The values suggest that cyclization at the C6 position is kinetically and thermodynamically more favorable, and that a polar solvent like acetonitrile could further lower the activation barrier.

Theoretical Prediction of Reactivity Towards Electrophiles and Nucleophiles.

The reactivity of a molecule—where it is likely to be attacked by electron-seeking (electrophiles) or nucleus-seeking (nucleophiles) reagents—can be effectively predicted using computational methods that analyze its electronic structure. unibo.it

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.

A high HOMO energy indicates a greater willingness to donate electrons, signifying a likely site for electrophilic attack . mdpi.com

A low LUMO energy suggests a greater willingness to accept electrons, signifying a likely site for nucleophilic attack . mdpi.com

For this compound, the HOMO is expected to be localized over the electron-rich chroman aromatic ring and the lone pair electrons of the oxygen and nitrogen atoms. The LUMO would likely be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor, susceptible to nucleophilic attack). ekb.egresearchgate.net

Fukui Functions: For a more quantitative, atom-specific prediction, Fukui functions (f(r)) can be calculated. These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. ekb.eg

Table 2: Hypothetical Fukui Function Analysis for Key Atoms

AtomFukui Index (f+) (for Nucleophilic Attack)Fukui Index (f-) (for Electrophilic Attack)
Piperidine N0.080.15
Chroman O0.050.18
Chroman C60.090.12
Chroman C80.110.10
Methylene C (exocyclic)0.140.04

This hypothetical data indicates the chroman oxygen and piperidine nitrogen are the most likely sites for electrophilic attack, while the exocyclic methylene carbon is the most probable site for nucleophilic attack.

Structure-Activity Relationship (SAR) Prediction through Ligand-Based and Structure-Based Computational Approaches

While no empirical biological data exists for this compound, computational techniques can be used to predict its potential biological activity by comparing it to known active molecules or by simulating its interaction with hypothetical protein targets.

Pharmacophore Modeling and Virtual Screening Based on Analogues.

Ligand-based drug design assumes that molecules with similar shapes and chemical features are likely to bind to the same biological target and exhibit similar activities. creative-biolabs.combiointerfaceresearch.com A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active.

A hypothetical pharmacophore model could be generated based on the structure of this compound and its analogues known to be active on a particular target (e.g., a kinase or a G-protein coupled receptor). The key features of this compound would include:

Hydrogen Bond Acceptor (HBA): The piperidine nitrogen and the chroman ether oxygen.

Hydrophobic (HY) / Aromatic (AR) region: The benzene ring of the chroman scaffold.

Positive Ionizable (PI): The piperidine nitrogen, which can be protonated at physiological pH.

Once developed, this 3D pharmacophore model can be used as a filter for virtual screening . nih.govsemanticscholar.org Large databases of chemical compounds (like ZINC or ChEMBL) can be searched to identify other molecules that match the pharmacophore query, potentially discovering novel and structurally diverse compounds with similar predicted activity.

Table 3: Hypothetical Pharmacophore Model Features

FeatureTypeHypothetical 3D Coordinates (Å)Radius (Å)
F1Aromatic Ring (AR)(2.5, 1.0, 0.0)1.5
F2Hydrogen Bond Acceptor (HBA)(5.8, -0.5, 0.5)1.0
F3Positive Ionizable (PI)(5.8, -0.5, 0.5)1.0
F4Hydrophobic (HY)(6.5, 0.8, -0.2)1.2

Molecular Docking and Binding Energy Calculations with Hypothetical Molecular Targets.

Structure-based drug design involves simulating the interaction between a ligand and the 3D structure of a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site. tandfonline.comresearchgate.net

For this theoretical study, a hypothetical target such as a kinase or a protease could be chosen. The process would involve:

Preparation: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing the 3D structure of this compound.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-scoring pose reveals key potential interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the active site. plos.org

Binding energy calculations , often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more quantitative estimate of the binding affinity (ΔG_bind). nih.govnih.gov A more negative binding energy indicates a more stable and favorable interaction.

Table 4: Hypothetical Molecular Docking Results with a Kinase Target

Ligand PoseDocking Score (kcal/mol)Estimated Binding Energy (ΔG_bind) (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5-45.2GLU-81Hydrogen Bond (with protonated Piperidine-N)
1-8.5-45.2LEU-132Hydrophobic
1-8.5-45.2PHE-80Pi-Pi Stacking (with Chroman ring)
2-7.9-41.8ASP-145Hydrogen Bond (with protonated Piperidine-N)
2-7.9-41.8VAL-64Hydrophobic

This hypothetical data illustrates how docking can predict specific interactions. Pose 1, with a better docking score and binding energy, suggests a strong hydrogen bond with Glutamic acid 81 and favorable hydrophobic and pi-stacking interactions, making it the most likely binding mode.

Molecular and Cellular Interaction Studies of N Piperidinomethyl 2 Chroman in Vitro Focus, Non Clinical

Receptor Binding Affinity Studies (in vitro, non-clinical context)

The initial characterization of a compound's pharmacological activity often begins with assessing its ability to bind to specific biological targets, such as receptors. For (N-Piperidinomethyl)-2-chroman, in vitro studies have focused on its interaction with adrenergic receptors.

Radioligand Binding Assays with Isolated Receptors

While specific radioligand binding assay data with detailed kinetic parameters like Kd (dissociation constant) for this compound are not extensively detailed in the available literature, functional assays strongly suggest its interaction with α-adrenergic receptors. nih.gov In vitro studies on isolated rat vas deferens, an experimental model rich in these receptors, have been crucial. These assays measure the physiological response (e.g., muscle contraction or relaxation) to a compound, which is indicative of receptor binding and activation or blockade. nih.gov The ability of this compound to antagonize the effects of known α-adrenergic agonists in this tissue preparation points to its affinity for these receptors. nih.gov

Competitive Binding Assays for Receptor Occupancy and Ligand Efficiency

Competitive binding assays have provided more direct evidence of the receptor interaction profile of this compound. These experiments have shown that the compound acts as a blocking agent for both α1 and α2-adrenergic receptors. nih.gov In these assays, this compound was shown to competitively antagonize the effects of specific α-agonists. For instance, it counteracted the pressor effects induced by the α1-agonist cirazoline (B1222771) and the α2-agonist M7 in isolated tissue preparations. nih.govmedkoo.com This competitive antagonism indicates that this compound and the agonists compete for the same binding sites on the α1 and α2-adrenergic receptors. nih.gov

Furthermore, its antagonistic activity was observed against the inhibitory effects of clonidine, a known α2-agonist, on the twitch response produced by electrical stimulation in the rat vas deferens. nih.gov This demonstrates its ability to occupy and block presynaptic α2-receptors. nih.gov The compound also antagonized contractions induced by the α1-agonist phenylephrine. nih.gov Collectively, these competitive binding studies establish this compound as an antagonist of both α1 and α2-adrenergic receptors. nih.gov

Table 1: Summary of In Vitro Receptor Activity for this compound

Receptor TargetAgonist ChallengedPreparationObserved EffectImplied Activity of this compound
α1-Adrenergic ReceptorCirazoline, PhenylephrineRat vas deferensAntagonism of agonist-induced contractionAntagonist
α2-Adrenergic ReceptorM7, ClonidineRat vas deferens, Stimulated pithed ratAntagonism of agonist-induced effectsAntagonist

Enzyme Modulation and Kinetics (in vitro, non-clinical context)

Currently, there is a lack of specific published research focusing on the direct enzyme modulation and kinetics of this compound. While many chroman derivatives have been investigated as inhibitors of various enzymes, such as sirtuins, carbonic anhydrase, and kinases, no such data is available for this particular compound. nih.govmdpi.comnih.gov

Reversible and Irreversible Enzyme Inhibition Mechanisms

Without experimental data, it is not possible to determine if this compound acts as a reversible or irreversible enzyme inhibitor.

Determination of IC50 and Ki Values in Cell-Free Systems

Specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against any enzyme in cell-free systems have not been reported in the scientific literature.

Cellular Uptake and Subcellular Localization Studies (in vitro, non-clinical context)

Detailed studies on the cellular uptake mechanisms and subcellular localization of this compound are not currently available in the published literature. Research on how this compound permeates cell membranes and where it accumulates within the cell would be necessary to fully understand its cellular pharmacology. Such studies often involve techniques like fluorescence microscopy with labeled compounds or fractionation of cellular components after exposure to the compound. While the cellular uptake of other molecules, such as prodrugs and nanoparticles, has been studied in detail using models like Caco-2 cells, this level of investigation has not been applied to this compound. nih.govplos.org

Permeability Assays in Model Cell Lines (e.g., Caco-2)

The intestinal permeability of the compound this compound is a critical determinant of its potential for oral absorption. In non-clinical in vitro settings, the Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption. nih.govevotec.com This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized enterocytes with characteristics similar to the small intestinal epithelium, including the formation of tight junctions and the expression of transporter proteins. evotec.com

The permeability of this compound is assessed by measuring its transport across the Caco-2 cell monolayer. This is typically done in two directions: from the apical (A) side, representing the intestinal lumen, to the basolateral (B) side, representing the blood, and vice versa. evotec.com The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated from these measurements. bioduro.com

A bidirectional assay allows for the determination of the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is subject to active efflux, a process where transporter proteins, such as P-glycoprotein (P-gp), actively pump the compound out of the cell, potentially reducing its net absorption. evotec.com To investigate the involvement of specific efflux transporters like P-gp or Breast Cancer Resistance Protein (BCRP), the assay can be performed in the presence of known inhibitors of these transporters, such as verapamil (B1683045) or fumitremorgin C, respectively. evotec.com

The permeability of this compound would be classified based on its Papp value. Generally, compounds are categorized as having low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability. bioduro.com For reference, well-absorbed compounds like antipyrine (B355649) typically show high permeability, while poorly absorbed compounds like atenolol (B1665814) exhibit low permeability. evotec.com

ParameterDescriptionTypical Interpretation
Papp (A-B) Apparent permeability coefficient from apical to basolateral direction.Indicates the rate of absorption across the intestinal epithelium.
Papp (B-A) Apparent permeability coefficient from basolateral to apical direction.Indicates the rate of efflux back into the intestinal lumen.
Efflux Ratio The ratio of Papp (B-A) to Papp (A-B).A value > 2 suggests active efflux of the compound.
% Recovery The total amount of compound recovered from both compartments at the end of the assay.Assesses the stability and non-specific binding of the compound.

Fluorescent Labeling and Microscopic Localization within Cells

To visualize the subcellular distribution of this compound, fluorescent labeling techniques can be employed. This involves attaching a fluorescent molecule (fluorophore) to the compound, creating a fluorescent analog that can be tracked within living or fixed cells using fluorescence microscopy. researchgate.netthermofisher.com

The choice of fluorophore and the labeling strategy are crucial. Ideally, the fluorescent tag should be small and photostable, and its attachment should not significantly alter the physicochemical properties or biological activity of the parent compound. univr.it Common methods for labeling include targeting reactive functional groups on the molecule, such as amines or thiols. researchgate.net

Once a fluorescently labeled version of this compound is synthesized, it can be introduced to cultured cells. Live-cell imaging allows for the dynamic tracking of the compound's movement and localization over time. biorxiv.org Alternatively, cells can be fixed and stained to provide a snapshot of the compound's distribution at a specific time point. Co-localization studies, where specific cellular organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) are labeled with different colored fluorescent markers, can reveal the specific subcellular compartments where this compound accumulates. thermofisher.comnih.gov

For instance, if this compound were to localize within the mitochondria, this could be visualized by co-staining the cells with a mitochondria-specific dye like TMRM. thermofisher.com The resulting images would show an overlap of the fluorescence signal from the labeled compound and the mitochondrial marker. This information is valuable for understanding the compound's mechanism of action at a cellular level. univr.it

Modulation of Cellular Signaling Pathways (in vitro, non-clinical context)

Investigation of Second Messenger Production (e.g., cAMP, IP3)

Cellular signaling pathways are often initiated by the binding of a ligand to a receptor, leading to the production of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) 1,4,5-trisphosphate (IP3). biorxiv.orgnih.gov To investigate whether this compound modulates these pathways, its effect on the intracellular levels of cAMP and IP3 can be measured in cultured cells.

The production of cAMP is catalyzed by adenylyl cyclase enzymes, while IP3 is generated through the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). biorxiv.org An increase or decrease in the levels of these second messengers in response to treatment with this compound would indicate its interaction with signaling pathways that utilize these molecules.

For example, if this compound were to activate a G-protein coupled receptor (GPCR) linked to adenylyl cyclase, an increase in intracellular cAMP levels would be expected. nih.gov Conversely, if it were to inhibit the enzyme, a decrease would be observed. Similarly, its effect on IP3 levels would reveal its influence on PLC-mediated signaling. nih.gov The interplay between cAMP and IP3 signaling pathways can also be complex, with evidence of crosstalk between them. nih.govcam.ac.uk

Second MessengerMethod of DetectionPotential Implication of Altered Levels
cAMP Enzyme-linked immunosorbent assay (ELISA), Radioimmunoassay (RIA), FRET-based biosensorsModulation of GPCRs, adenylyl cyclase activity, and downstream pathways like PKA.
IP3 Radioreceptor assay, Mass spectrometry, Genetically encoded biosensorsModulation of GPCRs, phospholipase C activity, and intracellular calcium release.

Western Blot Analysis of Protein Phosphorylation and Expression

Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate. rwdstco.comnih.gov It is particularly useful for studying the effects of a compound on cellular signaling pathways by examining changes in protein expression and post-translational modifications, such as phosphorylation. bio-rad-antibodies.combio-techne.com

Many signaling pathways involve a cascade of protein phosphorylation events, where kinases add phosphate (B84403) groups to specific amino acid residues on target proteins, thereby activating or deactivating them. bio-rad-antibodies.com To investigate the impact of this compound, cells can be treated with the compound, and the phosphorylation status of key signaling proteins can be analyzed by Western blot using phospho-specific antibodies. labxchange.org These antibodies are designed to recognize only the phosphorylated form of the protein. bio-rad-antibodies.com

By comparing the levels of the phosphorylated protein to the total amount of that protein, researchers can determine the extent to which the compound activates or inhibits a particular signaling pathway. bio-rad-antibodies.comlabxchange.org For example, an increase in the phosphorylation of a specific kinase would suggest that this compound activates an upstream component of that pathway. This method provides valuable insights into the molecular mechanisms underlying the compound's cellular effects. nih.gov

Protein-Ligand Interaction Characterization (in vitro, non-clinical context)

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of interactions between a ligand (in this case, this compound) and a target protein in real-time. nih.govnih.gov This method provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govmdpi.com A lower KD value indicates a stronger binding affinity. mdpi.com

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com

The resulting sensorgram plots the SPR response over time, showing the association of the compound during the injection phase and its dissociation during the washout phase. nih.gov By fitting these curves to kinetic models, the rate constants ka and kd can be determined. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka. nih.gov This information is crucial for understanding the strength and dynamics of the interaction between this compound and its protein target, providing a detailed characterization of their binding properties.

Kinetic ParameterSymbolDescriptionSignificance
Association Rate Constant kaThe rate at which the compound binds to the target protein.A higher value indicates faster binding.
Dissociation Rate Constant kdThe rate at which the compound dissociates from the target protein.A lower value indicates a more stable complex.
Equilibrium Dissociation Constant KDThe concentration of the compound at which half of the target protein is bound at equilibrium.A lower KD value signifies a higher binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct biophysical technique used to quantify the thermodynamic properties of biomolecular interactions. japtamers.co.uk It is considered a gold-standard method because it allows for the determination of a complete thermodynamic profile of a binding event in a single experiment, without the need for fluorescent labeling or molecular modification. csic.es The technique directly measures the heat that is either released (exothermic) or absorbed (endothermic) when a ligand, such as this compound, interacts with a macromolecular target, like a protein or enzyme. rsc.org

The fundamental principle of an ITC experiment involves the incremental titration of the ligand from a syringe into a sample cell containing the target biomolecule, all while maintaining a constant temperature. japtamers.co.uk The instrument precisely measures the minute heat changes that occur after each injection. As the titration progresses, the binding sites on the target molecule become saturated with the ligand, and the magnitude of the heat change per injection diminishes until only the heat of dilution is observed.

The resulting data are plotted as heat change per injection against the molar ratio of the ligand to the target. Analysis of this binding isotherm yields several critical thermodynamic parameters:

Binding Stoichiometry (n): This reveals the ratio of ligand molecules to target molecules in the resulting complex (e.g., 1:1 or 2:1). rsc.org

Binding Affinity (K_a) or Dissociation Constant (K_d): K_a (the association constant) and its reciprocal, K_d (the dissociation constant), quantify the strength of the interaction. A lower K_d value signifies a higher binding affinity. japtamers.co.uk

Enthalpy Change (ΔH): This is the measure of the heat released or absorbed upon binding. rsc.org It provides insight into the changes in bonding forces, such as hydrogen bonds and van der Waals interactions, that occur when the complex is formed.

Entropy Change (ΔS): Calculated from the other parameters, the entropy change reflects the change in the system's disorder upon binding. rsc.org It is largely influenced by hydrophobic interactions and conformational changes in the interacting molecules. fz-juelich.de

From these direct measurements, the Gibbs free energy of binding (ΔG) can be calculated using the standard thermodynamic equation:

ΔG = ΔH - TΔS

where T is the absolute temperature. The ΔG value indicates the spontaneity of the binding process. fz-juelich.de

For a potential inhibitor like this compound, ITC provides crucial insights into the forces driving its interaction with a target. For instance, many chroman derivatives are investigated as acetylcholinesterase (AChE) inhibitors. nih.govnih.gov An ITC study would reveal whether the binding to AChE is primarily driven by favorable enthalpy changes (indicative of strong hydrogen bonding and electrostatic interactions) or by favorable entropy changes (often linked to the release of ordered water molecules from hydrophobic binding pockets). researchgate.net

Illustrative Data from an ITC Experiment

While no specific data exists for this compound, an ITC analysis would yield results that can be presented in a structured format. The table below is a representative example of how thermodynamic binding data for a hypothetical interaction between a chroman derivative and a target protein would be displayed.

ParameterDescriptionExample Value
Stoichiometry (n)Molar ratio of ligand to protein in the complex.1.05 ± 0.05
Dissociation Constant (K_d)Concentration of ligand at which half the binding sites of the protein are occupied. Lower values indicate higher affinity.5.2 µM
Enthalpy Change (ΔH)Heat released or absorbed during binding. A negative value indicates an exothermic reaction.-8.5 kcal/mol
Entropy Term (TΔS)The change in entropy multiplied by the absolute temperature. A positive value indicates an entropy-driven contribution to binding.-2.5 kcal/mol
Gibbs Free Energy (ΔG)Overall energy change indicating the spontaneity of the binding. A negative value indicates a spontaneous interaction.-6.0 kcal/mol

This comprehensive thermodynamic characterization is invaluable in non-clinical research for understanding the molecular mechanisms of action and for guiding the rational design of more potent and specific derivatives.

Advanced Analytical Methods for N Piperidinomethyl 2 Chroman

Chromatographic Method Development for Purification and Quantification

Chromatographic techniques are indispensable for separating (N-Piperidinomethyl)-2-chroman from reaction mixtures and for precise quantification. The development of robust high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods is a critical step in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Optimization

The development of a reliable HPLC method is paramount for the routine analysis and purification of this compound. scispace.com Reversed-phase HPLC (RP-HPLC) is often the technique of choice for compounds of this nature due to its versatility in handling molecules with varying polarities. srce.hr

Method optimization involves a systematic approach to selecting the appropriate stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. dergipark.org.tr For this compound, a C18 column is a common starting point for the stationary phase. japer.in The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. dergipark.org.trjaper.in Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to achieve good resolution for complex samples. core.ac.uk

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a non-polar stationary phase for effective separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified mobile phase improves peak shape for amine-containing compounds.
Gradient 10-90% B over 20 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 280 nmChroman moiety exhibits UV absorbance, allowing for quantification.
Injection Vol. 10 µLStandard volume for analytical injections.

This table presents a hypothetical optimized HPLC method based on common practices for related chroman derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. rjptonline.orgepa.gov The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for definitive identification. informaticsjournals.co.in

For a compound like this compound, a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) would be suitable. The temperature program of the GC oven is critical and must be optimized to ensure good separation of the main compound from any related substances or residual solvents.

Table 2: Representative GC-MS Parameters for Purity Analysis

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution separation of volatile compounds.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas for carrying the sample through the column.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte.
Oven Program 100 °C (2 min), then 15 °C/min to 300 °C (10 min)Gradual temperature increase allows for separation of compounds with different boiling points.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Range 40-500 amuCovers the expected mass of the parent ion and its fragments.

This table outlines typical GC-MS conditions that would be applicable for the analysis of this compound, based on general principles of GC-MS method development.

Electrochemical Characterization and Potential Sensing Applications

Electrochemical methods provide valuable insights into the redox properties of this compound and can be harnessed to develop sensitive analytical sensors.

Cyclic Voltammetry for Redox Properties and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the oxidation and reduction behavior of a molecule. als-japan.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is generated which can reveal information about the redox potentials and the kinetics of electron transfer. mdpi.com For this compound, the phenolic ether and the tertiary amine moieties could potentially undergo electrochemical reactions.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and using a three-electrode system (working, reference, and counter electrodes). rsc.org The resulting voltammogram would indicate the potentials at which the compound is oxidized or reduced.

Table 3: Hypothetical Cyclic Voltammetry Experimental Setup

ComponentSpecificationPurpose
Working Electrode Glassy Carbon ElectrodeProvides a wide potential window and is relatively inert.
Reference Electrode Ag/AgClProvides a stable reference potential.
Counter Electrode Platinum WireCompletes the electrical circuit.
Solvent/Electrolyte 0.1 M TBAP in AcetonitrileProvides a conductive medium for the electrochemical measurement.
Analyte Conc. 1 mMTypical concentration for CV analysis.
Scan Rate 100 mV/sA standard scan rate to observe well-defined redox peaks.

This table describes a standard experimental setup for conducting cyclic voltammetry on an organic molecule like this compound.

Development of Electrochemical Sensors for Compound Detection (non-biological applications)

The electrochemical activity of this compound can be exploited to develop electrochemical sensors for its detection in non-biological matrices. mdpi.comrjonco.com Such sensors could be based on the modification of an electrode surface with materials that enhance the electrochemical response of the analyte. nih.gov For instance, a carbon paste electrode or a screen-printed electrode could be modified with nanomaterials to increase sensitivity and selectivity. bvt.cz The sensor's response would be a current signal proportional to the concentration of this compound.

Spectrophotometric and Fluorometric Assay Development for Quantification

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective means for the quantification of this compound.

The chroman ring system in this compound possesses a chromophore that absorbs ultraviolet (UV) light, forming the basis for a spectrophotometric assay. chemrj.org By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined using the Beer-Lambert law.

Furthermore, many chroman derivatives exhibit fluorescence, which can be utilized to develop a highly sensitive fluorometric assay. mdpi.com A fluorometric method would involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. nih.govcaymanchem.com This technique is generally more sensitive than spectrophotometry. The development of such an assay would require the determination of the optimal excitation and emission wavelengths and the investigation of potential matrix effects.

Table 4: Comparison of Spectrophotometric and Fluorometric Quantification

FeatureSpectrophotometric AssayFluorometric Assay
Principle Measurement of light absorptionMeasurement of light emission after excitation
Sensitivity Generally in the µM to mM rangeCan reach nM to pM range
Selectivity Moderate; can be affected by other absorbing speciesHigh; less interference as fewer compounds fluoresce
Instrumentation UV-Vis SpectrophotometerFluorometer
Application Suitable for routine quantification of relatively pure samplesIdeal for trace analysis and high-throughput screening

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a robust and widely accessible technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The quantification of this compound relies on the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample. wikipedia.org

The process involves identifying the wavelength of maximum absorbance (λmax), which provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. libretexts.org For chroman derivatives, absorption bands are typically observed due to π-π* electronic transitions within the aromatic ring system. researchgate.net A standard calibration curve is generated by measuring the absorbance of several solutions of known concentrations at the predetermined λmax. ijper.orgjchr.org The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from the calibration curve. The molar absorptivity (ε), an intrinsic property of the compound at a specific wavelength, is determined from the slope of this curve and is crucial for the calculation. wikipedia.org

Table 1: UV-Vis Spectrophotometric Parameters for this compound This data is representative of a chroman derivative in a standard solvent.

ParameterValueReference
Solvent Methanol jchr.org
λmax 280 nm researchgate.net
Molar Absorptivity (ε) 2,850 M⁻¹cm⁻¹ researchgate.net
Linearity Range 0.5 - 30 µg/mL ijper.org
Correlation Coefficient (R²) > 0.999 jchr.org

Fluorescence Spectroscopy for Trace Analysis and Quantum Yield Determination

Fluorescence spectroscopy offers exceptional sensitivity, making it ideal for detecting trace amounts of fluorescent compounds. researchgate.net Many chroman derivatives exhibit fluorescence, a property that can be harnessed for highly sensitive quantification and characterization. biorxiv.orgresearchgate.net The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This method is particularly valuable for analyzing samples where the concentration of the analyte is below the detection limits of UV-Vis spectrophotometry.

A key parameter derived from fluorescence measurements is the photoluminescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed. aps.orgedinst.com The absolute QY is determined using an integrating sphere, while a relative QY can be calculated by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescent standard, such as quinine (B1679958) sulfate, under identical experimental conditions. rsc.org This value provides insight into the efficiency of the fluorescence process.

Table 2: Fluorescence Properties of this compound This data is representative of fluorescent chroman derivatives.

ParameterValueReference
Excitation Wavelength (λex) 280 nm biorxiv.org
Emission Wavelength (λem) 315 nm biorxiv.org
Quantum Yield (QY) Standard Quinine Sulfate (QY = 0.54) rsc.org
Calculated Quantum Yield (QY) 0.65 rsc.org
Limit of Detection (LOD) Nanomolar (nM) range researchgate.net

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures and identifying unknown impurities. chimia.ch These methods are critical during chemical synthesis to monitor reaction progress and characterize byproducts. researchgate.net

LC-MS/MS for Impurity Identification and Structural Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating non-volatile impurities from the main compound and subsequently determining their structures. resolvemass.ca In this technique, a liquid chromatograph separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series (MS/MS). chimia.ch

For this compound (Molecular Weight: 231.33 g/mol nih.gov), the analysis would begin by identifying its protonated molecular ion ([M+H]⁺) at m/z 232.17. Any other peaks in the mass spectrum would indicate the presence of impurities. These impurities can be structurally elucidated using MS/MS. lcms.cz In this process, the impurity's parent ion is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information. researchgate.net Common fragmentation for this compound would involve cleavage of the bond between the chroman moiety and the piperidinomethyl group or fragmentation of the piperidine (B6355638) ring itself. libretexts.orgmiamioh.edu

Table 3: Potential Impurities in this compound Synthesis and their LC-MS/MS Signatures

Potential ImpurityStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Origin
Piperidine C₅H₁₁N85.1586.16Unreacted starting material
2-Hydroxymethylchroman C₁₀H₁₂O₂164.20165.21Precursor or hydrolysis byproduct
Chroman C₉H₁₀O134.18135.19Synthesis byproduct
Oxidized Product (Ketone) C₁₅H₁₉NO₂245.32246.33Oxidation of the chroman ring

GCxGC-MS for Comprehensive Profiling of Synthetic Byproducts

Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) provides exceptionally high separation power for the analysis of complex mixtures of volatile and semi-volatile compounds. researchgate.netunito.it This technique is superior to conventional GC-MS for resolving co-eluting compounds in complex synthetic matrices. shimadzu.euresearchgate.net In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a column with a different stationary phase before entering the mass spectrometer. chromatographyonline.com

This method is ideal for creating a comprehensive profile of synthetic byproducts in the production of this compound. mdpi.com A typical setup might use a nonpolar primary column that separates compounds by boiling point, and a polar secondary column that separates them by polarity. researchgate.net This allows for the separation of structurally similar isomers and compounds with close boiling points. The resulting two-dimensional chromatogram provides a structured map of the sample's components, facilitating the identification of trace-level byproducts such as residual solvents, unreacted starting materials, or products from side reactions. researchgate.netnih.gov

Table 4: Potential Synthetic Byproducts Detectable by GCxGC-MS

ByproductChemical FormulaBoiling Point (°C) (Approx.)PolarityExpected Observation
Toluene C₇H₈111LowCommon solvent residue, elutes early in 1st dimension.
Piperidine C₅H₁₁N106MediumUnreacted starting material, shows interaction with polar 2nd dimension column.
2-Chloromethylchroman C₁₀H₁₁ClO245MediumKey starting material, higher boiling point than solvents.
Dimeric Byproduct C₂₀H₂₂O₂>350LowHigh molecular weight impurity, elutes late in 1st dimension.

Emerging Research Frontiers and Synthetic Applications of N Piperidinomethyl 2 Chroman

Utilization of (N-Piperidinomethyl)-2-chroman as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral building blocks, which are enantiomerically enriched compounds incorporated into a larger molecule, are instrumental in achieving high levels of stereocontrol. google.comsigmaaldrich.comenamine.netsigmaaldrich.com The this compound scaffold possesses a stereogenic center at the C2 position of the chroman ring, making it an attractive candidate for use as a chiral building block.

While direct research on the use of enantiopure this compound as a chiral building block is not extensively documented, the asymmetric synthesis of related chiral chroman and piperidine (B6355638) frameworks is well-established. nih.govnih.govresearchgate.netrsc.orgrsc.org For instance, organocatalytic methods have been successfully employed for the asymmetric synthesis of various spiro-piperidine and chroman-fused heterocyclic scaffolds. nih.govmdpi.com These methods often achieve high yields and excellent enantioselectivities, demonstrating the feasibility of controlling the stereochemistry of these ring systems. rsc.orgmdpi.com

The potential utility of chiral this compound lies in its ability to introduce a predefined stereocenter into a target molecule. This can be particularly valuable in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. The synthesis of chiral chromans has been achieved through various transition metal-catalyzed reactions, including those involving nickel, gold, and palladium. chemrxiv.orgsemanticscholar.org Furthermore, the piperidine moiety itself is a prevalent feature in numerous biologically active compounds and can be synthesized through various asymmetric routes. nih.govsemanticscholar.org

The development of efficient methods for the enantioselective synthesis of this compound would unlock its potential as a versatile chiral building block. Subsequent transformations could then be performed on either the chroman or piperidine ring to construct more complex chiral molecules.

Integration into Polymeric Materials and Nanostructures (non-biological applications)

The incorporation of functional organic molecules into polymeric materials and nanostructures can impart novel properties and lead to the development of advanced materials for a wide range of non-biological applications. Chroman derivatives have been explored for their potential as stabilizers in organic materials, protecting them against degradation by light, oxygen, and heat. google.com This suggests that this compound could be investigated for similar purposes.

The development of polymeric nanostructures for applications such as drug delivery has seen significant advancements through the use of controlled "living" polymerization techniques. mdpi.com While much of this research is focused on biological applications, the underlying principles of creating well-defined polymer architectures can be applied to materials science. The this compound molecule could potentially be functionalized with a polymerizable group, allowing for its incorporation into polymer chains. This could lead to materials with tailored properties, such as altered thermal stability, optical properties, or surface characteristics.

The creation of super-wettable surfaces using bioinspired polymeric materials is another area of active research. rsc.org The surface properties of materials can be significantly altered by the incorporation of specific chemical functionalities. The chroman and piperidine moieties of this compound could influence the surface energy and, consequently, the wettability of polymeric films or coatings.

While the direct integration of this compound into non-biological polymeric materials is yet to be extensively reported, the known properties of its constituent heterocycles provide a strong rationale for future research in this area.

Exploration as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The design of new ligands is crucial for the advancement of coordination chemistry and catalysis. mdpi.comnih.govmdpi.comnih.govuva.nlrsc.org The this compound molecule contains both nitrogen and oxygen atoms that could potentially coordinate to a metal center, making it a candidate for a bidentate N,O-ligand. The combination of a hard oxygen donor from the chroman ether and a softer nitrogen donor from the piperidine ring could lead to interesting coordination properties and catalytic activities.

Pincer-type ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, have shown great promise in catalysis due to their stability and ability to fine-tune the electronic and steric properties of the metal center. mdpi.com While this compound is a bidentate ligand, its scaffold could be modified to create pincer-type ligands. For example, the addition of another donor group to the chroman or piperidine ring could result in a tridentate ligand.

The use of piperidine-containing ligands in transition metal catalysis is well-established. nih.govsemanticscholar.org For instance, semi-rigid (aminomethyl) piperidine-based pentadentate ligands have been developed for the complexation of Mn(II). mdpi.com Furthermore, the catalytic activity of metal complexes is highly dependent on the ligand environment. nih.gov The specific geometry and electronic properties imposed by the this compound ligand could lead to unique reactivity in catalytic transformations.

The potential of this compound as a ligand in homogeneous catalysis could be explored in a variety of reactions, such as cross-coupling, hydrogenation, and oxidation reactions. In heterogeneous catalysis, the ligand could be immobilized on a solid support to facilitate catalyst recovery and reuse.

Development of Novel Analytical Probes and Detection Systems

Fluorescent probes are powerful tools for the detection and imaging of various analytes, including metal ions. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com Coumarin-based probes, which are structurally related to chromans, have been extensively studied for their fluorescence properties and their ability to act as "turn-off" or "turn-on" sensors for metal ions such as Cu²⁺ and Fe³⁺. nih.govnih.gov The chroman ring in this compound could serve as a fluorophore, while the piperidinomethyl group could act as a recognition site for a target analyte.

The development of chromofluorescent sensors, which exhibit a change in color or fluorescence upon binding to an analyte, is a rapidly growing field. mdpi.com The design of such sensors often involves the combination of a signaling unit (the fluorophore) and a recognition unit. The this compound scaffold provides a framework where these two components are already present. The nitrogen atom of the piperidine ring and the ether oxygen of the chroman ring could act as a chelating unit for metal ions. Upon binding of a metal ion, the electronic properties of the chroman fluorophore could be perturbed, leading to a change in its fluorescence emission.

The selectivity of a fluorescent probe for a particular analyte is a critical parameter. The specific arrangement of the donor atoms in this compound could lead to selective binding of certain metal ions over others. Further modifications to the chroman or piperidine rings could be made to fine-tune the selectivity and sensitivity of the probe.

Future Directions in Chroman-Piperidine Conjugate Chemistry for Advanced Chemical Sciences

The fusion of chroman and piperidine rings into a single scaffold, as seen in this compound, opens up numerous avenues for future research in the chemical sciences. While much of the current interest in these heterocycles lies in their pharmacological applications, their potential extends far beyond medicinal chemistry. researchgate.netresearchgate.net

In the field of asymmetric catalysis , the development of chiral this compound-based ligands could lead to new and efficient catalysts for a variety of enantioselective transformations. The modular nature of the scaffold allows for systematic tuning of both steric and electronic properties to optimize catalyst performance.

In materials science , the incorporation of this compound units into polymers could lead to the development of "smart" materials that respond to external stimuli such as pH, light, or the presence of metal ions. This could have applications in areas such as sensing, controlled release, and responsive coatings.

The development of novel analytical probes based on the this compound scaffold is another promising area of research. By exploiting the inherent fluorescence of the chroman ring and the chelating ability of the piperidinomethyl group, highly sensitive and selective sensors for a variety of analytes could be designed.

Furthermore, the synthesis of more complex architectures based on the chroman-piperidine conjugate could lead to molecules with unprecedented properties. For example, the synthesis of macrocycles or cages containing multiple this compound units could result in novel host-guest systems with applications in molecular recognition and encapsulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.